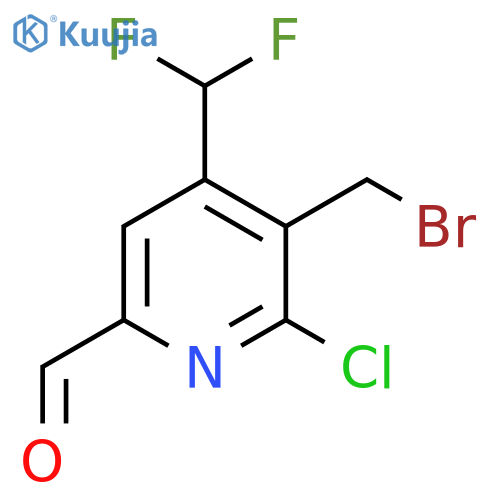Cas no 1806902-36-2 (3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde)

3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde
-
- インチ: 1S/C8H5BrClF2NO/c9-2-6-5(8(11)12)1-4(3-14)13-7(6)10/h1,3,8H,2H2
- InChIKey: AVZZNIKZASPACT-UHFFFAOYSA-N
- SMILES: BrCC1C(=NC(C=O)=CC=1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- トポロジー分子極性表面積: 30
- XLogP3: 2.8
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029044848-250mg |
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde |
1806902-36-2 | 97% | 250mg |
$998.40 | 2022-03-31 | |
| Alichem | A029044848-500mg |
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde |
1806902-36-2 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
| Alichem | A029044848-1g |
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde |
1806902-36-2 | 97% | 1g |
$3,009.80 | 2022-03-31 |
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde 関連文献
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehydeに関する追加情報
Professional Introduction to 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1806902-36-2)
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number CAS No. 1806902-36-2, features a unique structural framework that makes it invaluable for synthesizing a wide range of biologically active molecules. The presence of both bromomethyl and chloro substituents, coupled with a difluoromethyl group, provides multiple reactive sites for further functionalization, making it a preferred choice for medicinal chemists and synthetic organic chemists.
The compound's molecular structure consists of a pyridine core substituted with a formyl group at the sixth position, a bromomethyl group at the third position, and a chloro group at the second position. Additionally, the presence of a difluoromethyl group at the fourth position enhances its electronic properties and influences its reactivity in various chemical transformations. This combination of substituents makes 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde an excellent building block for constructing complex heterocyclic compounds.
In recent years, there has been significant interest in the development of novel heterocyclic compounds due to their diverse biological activities. Pyridine derivatives, in particular, have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The formyl group in 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde serves as a key site for condensation reactions with amines and alcohols, leading to the formation of Schiff bases and other functionalized derivatives. These derivatives have been extensively studied for their potential pharmacological effects.
The bromomethyl and chloro substituents in this compound further expand its synthetic utility. The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as ammonia, amines, and thiols, while the chloro group can be displaced by stronger nucleophiles under appropriate conditions. This dual reactivity allows for the introduction of various functional groups at different positions on the pyridine ring, enabling the synthesis of structurally diverse libraries of compounds.
One of the most compelling aspects of 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde is its role in the development of novel drug candidates. Recent studies have demonstrated its utility in generating inhibitors targeting specific enzymatic pathways involved in disease progression. For instance, derivatives of this compound have been explored as inhibitors of kinases and other enzymes relevant to cancer therapy. The introduction of fluorine atoms into the molecule enhances metabolic stability and binding affinity, which are critical factors in drug design.
The group is particularly noteworthy due to its ability to modulate pharmacokinetic properties. Fluorinated compounds often exhibit improved bioavailability and prolonged half-life compared to their non-fluorinated counterparts. This has led to increased interest in incorporating fluorine atoms into drug molecules to enhance their therapeutic efficacy. The synthesis of fluorinated pyridine derivatives has become an active area of research, with compounds like 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde serving as key intermediates in these efforts.
In addition to pharmaceutical applications, this compound has found utility in agrochemical research. Pyridine-based agrochemicals are widely used as herbicides, fungicides, and insecticides due to their effectiveness and environmental compatibility. The structural features of 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde, particularly the presence of electron-withdrawing groups such as the formyl and chloro substituents, contribute to its bioactivity against various pests and pathogens.
The synthetic strategies employed in handling this compound often involve multi-step reactions that highlight its reactivity at multiple sites. For example, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or vinyl groups at various positions on the pyridine ring. Additionally, transition metal-catalyzed hydrogenation reactions can be employed to reduce double bonds or carbonyl groups, further diversifying the structural landscape of possible derivatives.
The growing body of literature on heterocyclic chemistry continues to underscore the importance of intermediates like 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde. Researchers are increasingly leveraging computational methods and high-throughput screening techniques to identify new applications for these compounds. The integration of machine learning algorithms into drug discovery pipelines has also accelerated the process of identifying promising candidates for further development.
In conclusion, 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1806902-36-2) is a multifaceted intermediate with significant potential in pharmaceutical and agrochemical research. Its unique structural features enable diverse synthetic transformations, making it a valuable tool for generating novel biologically active molecules. As research in heterocyclic chemistry continues to evolve, compounds like this will undoubtedly play an increasingly important role in developing next-generation therapeutics.
1806902-36-2 (3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde) Related Products
- 2091137-78-7(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)
- 7494-00-0(3,5-Dichloro-4-thiocyanatoaniline)
- 913542-80-0(4-(4-Bromophenyl)piperidine-4-carboxylic acid)
- 2172077-87-9(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid)
- 62023-62-5((2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid)
- 2228307-87-5(2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid)
- 2138437-75-7(2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)
- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)
- 2138335-91-6(3-chloro-5-[(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine)
- 34140-20-0(5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)




